molecular formula C7H12O3 B072880 1-Hydroxycyclohexanecarboxylic acid CAS No. 1123-28-0

1-Hydroxycyclohexanecarboxylic acid

Cat. No. B072880
CAS RN: 1123-28-0
M. Wt: 144.17 g/mol
InChI Key: BPOVRAAUERBWFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of derivatives closely related to 1-hydroxycyclohexanecarboxylic acid, such as 1-amino-4-hydroxycyclohexane-1-carboxylic acids, involves selective transformations and Diels-Alder cycloadditions, showcasing the complex synthetic routes possible for such compounds (Avenoza, Cativiela, Fernández-Recio, & Peregrina, 1999). Additionally, asymmetric Strecker synthesis has been applied to obtain stereoisomers of 1-amino-2-hydroxycyclohexanecarboxylic acids, highlighting the importance of stereochemistry in the synthesis of these molecules (Fondekar, Volk, & Frahm, 1999).

Molecular Structure Analysis

Crystallographic studies on derivatives of 1-aminocyclohexane-1-carboxylic acid have provided insights into the conformation of these molecules, revealing that the cyclohexane rings adopt an almost perfect chair conformation. This structural information is crucial for understanding the reactivity and properties of these compounds (Valle, Crisma, Toniolo, Sen, Sukumar, & Balaram, 1988).

Chemical Reactions and Properties

Research into the chemical reactions of cyclohexanecarboxylic acid derivatives has led to the discovery of novel reactions and the synthesis of highly functionalized compounds. For instance, microbial dihydroxylation followed by oxidative and rearrangement reactions has been used to synthesize enantiomerically pure cyclohexanecarboxylic acid derivatives, demonstrating the compound's versatility in organic synthesis (Myers, Siegel, Buzard, & Charest, 2001).

Scientific Research Applications

  • Asymmetric Synthesis of Stereoisomers : Fondekar, Volk, and Frahm (1999) demonstrated the asymmetric synthesis of four stereoisomers of 1-amino-2-hydroxycyclohexanecarboxylic acid, which are important in the study of stereochemistry and could have implications in pharmaceuticals and organic chemistry (Fondekar, Volk, & Frahm, 1999).

  • Cyclisation in Superacidic Media : Carr and Whittaker (1987) explored the reaction of substituted 1-hydroxycyclohexanecarboxylic acids in fluorosulphuric acid, leading to cyclisation and rearrangement, providing insights into the behavior of these compounds under extreme conditions (Carr & Whittaker, 1987).

  • Metabolism by Bacteria : Rho and Evans (1975) studied the aerobic metabolism of cyclohexanecarboxylic acid by Acinetobacter anitratum, a bacterium isolated from garden soil. This research could be relevant for environmental and microbial applications (Rho & Evans, 1975).

  • Synthesis of Serine Analogues : Avenoza et al. (2001) described a new synthesis of the four stereoisomers of 1-amino-2-hydroxycyclohexanecarboxylic acids, which are analogues of the amino acid serine. These compounds have potential uses in the design of new pharmaceuticals (Avenoza et al., 2001).

  • Regio- and Diastereoselective Syntheses : Fülöp et al. (2005) achieved regio- and diastereoselective syntheses of hydroxylated 2-aminocyclohexanecarboxylic acids, which are crucial for creating specific molecular configurations in drug design (Fülöp et al., 2005).

  • Synthesis of Conformationally Restricted Glutamic Acid Analogue : Bunch et al. (2003) focused on the synthesis of 2-azanorbornane-3-exo,5-endo-dicarboxylic acid, a restricted analogue of glutamic acid, highlighting its potential in medicinal chemistry (Bunch et al., 2003).

  • Gastrointestinal Origin of Hydroxycyclohexanecarboxylic Acid : Kronick et al. (1983) identified cis-4-hydroxycyclohexanecarboxylic acid in the urine of a child, suggesting it as a by-product of bacterial metabolism, which has implications for understanding metabolic pathways (Kronick et al., 1983).

  • Environmental Exposure to Related Compounds : Silva et al. (2013) studied the environmental exposure to 1,2-cyclohexane dicarboxylic acid, diisononyl ester (DINCH), a related compound, highlighting its relevance in environmental health and safety (Silva et al., 2013).

Safety and Hazards

The hazard statements for 1-Hydroxycyclohexanecarboxylic acid are H302, H315, H319, H332, and H335 . The precautionary statements are P280, P305+P351+P338, and P310 .

Mechanism of Action

Biochemical Pathways

1-Hydroxycyclohexanecarboxylic acid has been mentioned in the context of the biodegradation of phthalates . In this process, phthalic acid is first converted into benzoic acid by a process called decarboxylation. Benzoic acid thus produced is converted to adipic acid by a process known as β-oxidation. During this process, many intermediates are produced such as 2-hydroxycyclohexanecarboxylic acid and 1-cyclohexene-1-carboxylic acid .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of this compound . For instance, its acidity may be influenced by the pH of the environment, and its stability could be affected by temperature and light exposure.

properties

IUPAC Name

1-hydroxycyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c8-6(9)7(10)4-2-1-3-5-7/h10H,1-5H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPOVRAAUERBWFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00277215
Record name 1-Hydroxycyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00277215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1123-28-0
Record name 1-Hydroxycyclohexanecarboxylic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1182
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Hydroxycyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00277215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-hydroxycyclohexane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-Hydroxycyclohexanecarboxylic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6T8T2JM3W6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Hydroxycyclohexanecarboxylic acid
Reactant of Route 2
1-Hydroxycyclohexanecarboxylic acid
Reactant of Route 3
1-Hydroxycyclohexanecarboxylic acid
Reactant of Route 4
1-Hydroxycyclohexanecarboxylic acid
Reactant of Route 5
1-Hydroxycyclohexanecarboxylic acid
Reactant of Route 6
1-Hydroxycyclohexanecarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.